
(4-(Ethylthio)thiophen-2-yl)(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Ethylthio)thiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C13H14OS2. It is a member of the thiophene family, which is characterized by a sulfur-containing five-membered ring. This compound is notable for its unique structure, which includes both a thiophene ring and a phenyl group, connected via a methanol moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethylthio)thiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-(ethylthio)thiophene with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
(4-(Ethylthio)thiophen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or other reduced derivatives.
Substitution: Results in halogenated or nitrated thiophene derivatives.
科学研究应用
(4-(Ethylthio)thiophen-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
作用机制
The mechanism of action of (4-(Ethylthio)thiophen-2-yl)(phenyl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise mechanisms involved .
相似化合物的比较
Similar Compounds
- (4-(Methylthio)thiophen-2-yl)(phenyl)methanol
- (4-(Ethylthio)phenyl)(thiophen-2-yl)methanol
Uniqueness
(4-(Ethylthio)thiophen-2-yl)(phenyl)methanol is unique due to its specific combination of a thiophene ring and a phenyl group, connected via a methanol moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
属性
分子式 |
C13H14OS2 |
|---|---|
分子量 |
250.4 g/mol |
IUPAC 名称 |
(4-ethylsulfanylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14OS2/c1-2-15-11-8-12(16-9-11)13(14)10-6-4-3-5-7-10/h3-9,13-14H,2H2,1H3 |
InChI 键 |
PZMDIUXPDZDEAP-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=CSC(=C1)C(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


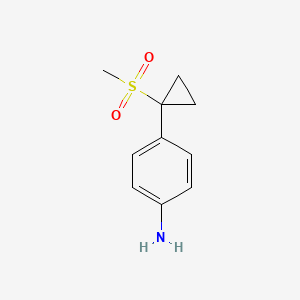
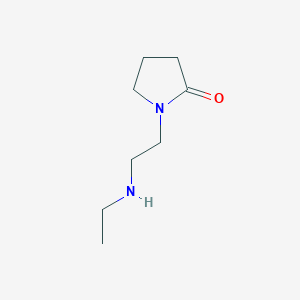
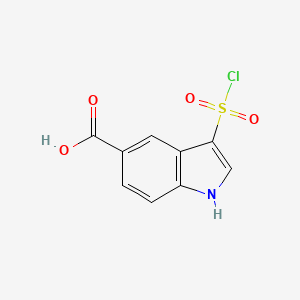
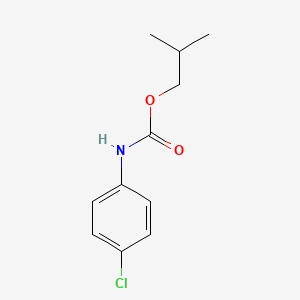
![3-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13081157.png)

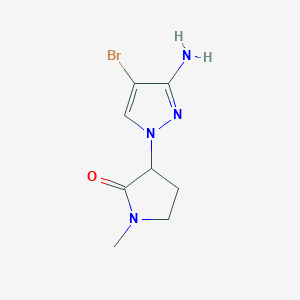


![5-tert-Butyl 2-methyl 3-isothiocyanato-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B13081205.png)




